molecular formula C17H20N4O4S B11231611 methyl 5-ethyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-ethyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11231611
M. Wt: 376.4 g/mol
InChI Key: IGIKHBGUGAILMK-UHFFFAOYSA-N
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Description

METHYL 5-ETHYL-2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, a hexahydrocinnolin moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ETHYL-2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the hexahydrocinnolin moiety and the ester group. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-ETHYL-2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized thiazole and hexahydrocinnolin compounds .

Scientific Research Applications

METHYL 5-ETHYL-2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 5-ETHYL-2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and hexahydrocinnolin-based molecules. Examples include:

  • METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE
  • ETHYL 5-ETHYL-2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-ETHYL-2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 5-ethyl-2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H20N4O4S/c1-3-12-15(16(24)25-2)19-17(26-12)18-13(22)9-21-14(23)8-10-6-4-5-7-11(10)20-21/h8H,3-7,9H2,1-2H3,(H,18,19,22)

InChI Key

IGIKHBGUGAILMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C(=O)OC

Origin of Product

United States

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